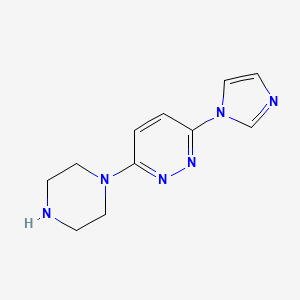
4-(3-Hidroxifenil)pirrolidina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-hydroxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the formation of an amide intermediate, followed by cyclization to form the pyrrolidine ring.
Catalysts and Conditions: The reaction may require the use of catalysts such as acid or base catalysts, and specific conditions like temperature and pressure control.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield hydroxylated or carboxylated derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalyst: It may be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Activity: Research has shown potential biological activity, including antimicrobial and anti-inflammatory properties.
Drug Development: It is being explored for its potential use in drug development, particularly in the treatment of certain diseases.
Medicine:
Pharmaceutical Applications: The compound is being studied for its potential therapeutic effects in various medical conditions.
Drug Delivery: It may be used in drug delivery systems to improve the efficacy and targeting of medications.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of pesticides or herbicides.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina es ampliamente utilizado por químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Actividad antibacteriana
La investigación de la relación estructura-actividad (SAR) mostró que la actividad antibacteriana de los derivados de pirrolidina puede verse influenciada por los N′-sustituyentes . Esto sugiere que “4-(3-Hidroxifenil)pirrolidina-3-carboxilato de etilo” podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos.
Organocatálisis asimétrica
Los organocatalizadores basados en pirrolidina se han utilizado en la síntesis asimétrica . La funcionalización asimétrica de los aldehídos es una de las aplicaciones en las que se han utilizado estos catalizadores . Por lo tanto, “this compound” podría utilizarse potencialmente como organocatalizador en la síntesis asimétrica.
Síntesis de compuestos biológicamente activos
Las pirrolidinas quirales sustituidas, como “this compound”, son motivos estructurales heterocíclicos comunes presentes en compuestos naturales y sintéticos biológicamente activos . Estos andamiajes también juegan un papel crucial como bloque de construcción en la síntesis orgánica .
Diseño de ligandos
El andamiaje de pirrolidina caracteriza la estructura de muchos ligandos . Por lo tanto, “this compound” podría utilizarse potencialmente en el diseño de nuevos ligandos para diversos objetivos biológicos.
Síntesis de 1-hidroxi-pirrolidina-2,5-dionas
Se ha encontrado una nueva reacción para la síntesis de 1-hidroxi-pirrolidina-2,5-dionas 3,4-disustituidas a partir de cumarinas 3-sustituidas y nitrometano . Esto sugiere que “this compound” podría utilizarse potencialmente en la síntesis de 1-hidroxi-pirrolidina-2,5-dionas.
Mecanismo De Acción
The mechanism by which Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with a different position of the hydroxyl group on the phenyl ring.
Ethyl 3-(3-hydroxyphenyl)propanoate: This compound has a different ring structure but shares the phenyl and ester groups.
p-Coumaric acid ethyl ester: This compound has a similar ester group and phenyl ring but lacks the pyrrolidine ring.
Uniqueness: Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
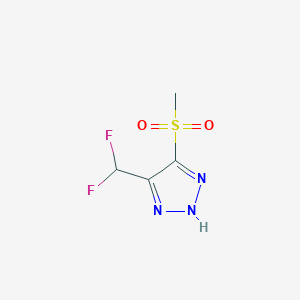
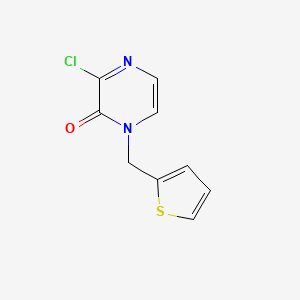
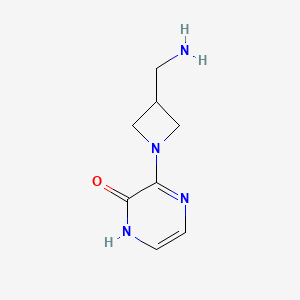
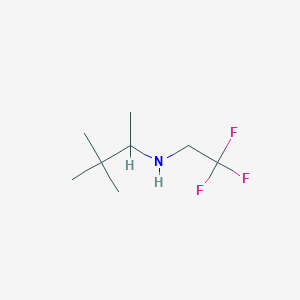

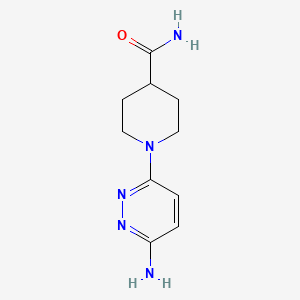
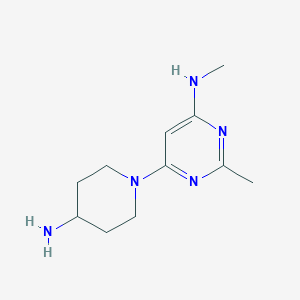
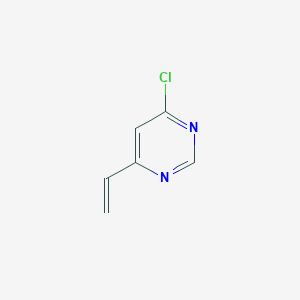
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
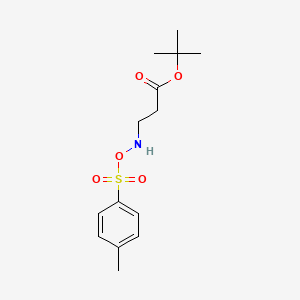
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)
